3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
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Overview
Description
“3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the 2,6-Difluorobenzyl Group: This step involves the nucleophilic substitution reaction where the triazole ring is reacted with 2,6-difluorobenzyl chloride in the presence of a base.
Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the coupling of the triazole derivative with 3,4-dimethoxyphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based molecules with potential biological activities.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
“3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine” stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
676643-35-9 |
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Molecular Formula |
C17H16F2N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H16F2N4O2S/c1-24-14-7-6-10(8-15(14)25-2)16-21-22-17(23(16)20)26-9-11-12(18)4-3-5-13(11)19/h3-8H,9,20H2,1-2H3 |
InChI Key |
GUYGHWARUWNNTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F)OC |
Origin of Product |
United States |
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